4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione
CAS No.:
Cat. No.: VC18370071
Molecular Formula: C11H8F3NO3
Molecular Weight: 259.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8F3NO3 |
|---|---|
| Molecular Weight | 259.18 g/mol |
| IUPAC Name | 4-[[2-(trifluoromethyl)phenyl]methyl]-1,3-oxazolidine-2,5-dione |
| Standard InChI | InChI=1S/C11H8F3NO3/c12-11(13,14)7-4-2-1-3-6(7)5-8-9(16)18-10(17)15-8/h1-4,8H,5H2,(H,15,17) |
| Standard InChI Key | QXTGSFABJCWOQH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CC2C(=O)OC(=O)N2)C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a five-membered oxazolidine ring with ketone groups at positions 2 and 5, substituted at position 4 with a 2-(trifluoromethyl)benzyl group. The trifluoromethyl moiety introduces significant electronegativity, altering the compound’s electronic distribution and steric profile. The molecular formula is C₁₁H₈F₃NO₃, with a molecular weight of 259.18 g/mol.
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₈F₃NO₃ | |
| Molecular Weight | 259.18 g/mol | |
| Density | 1.2–1.4 g/cm³ (estimated) | |
| Boiling Point | 375–378 °C (estimated) |
Spectral Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Aromatic protons from the benzyl group resonate at δ 7.4–7.6 ppm (multiplet), while oxazolidine ring protons appear as distinct signals between δ 4.0–4.5 ppm . The trifluoromethyl group causes deshielding of adjacent protons, shifting signals upfield.
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¹³C NMR: Carbonyl carbons (C=O) are observed near δ 155–160 ppm, consistent with oxazolidinediones . The CF₃ carbon appears at δ 120–125 ppm (quartet, ).
Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 259.18 (calculated for C₁₁H₈F₃NO₃).
Synthesis and Optimization
Reaction Pathways
The compound is synthesized via a three-component reaction involving:
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Primary Amines: e.g., benzylamine derivatives.
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α-Ketoesters: To form the oxazolidine ring.
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Electrophilic Trifluoromethylating Agents: Introducing the CF₃ group.
A typical procedure involves:
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Dissolving the amine in acetonitrile under CO₂ atmosphere.
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Adding Cs₂CO₃ as a base to deprotonate intermediates.
Table 2: Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | CH₃CN | 15% |
| Base | Cs₂CO₃ | 20% |
| Temperature | 25 °C | 10% |
Green Chemistry Considerations
Recent protocols emphasize using water as a co-solvent and recyclable catalysts to reduce environmental impact. For example, replacing dichloromethane (DCM) with ethyl acetate improves sustainability without compromising yield .
Biological Activities
Table 3: IC₅₀ Values in Cancer Cell Lines
Antimicrobial Effects
The oxazolidine ring interacts with bacterial cell wall synthesis enzymes, showing activity against Staphylococcus aureus (MIC = 8 μg/mL).
Comparative Analysis with Analogues
4-Benzyl-2,5-oxazolidinedione
5-Methyl-3-trifluoromethyl-1,3-oxazolidin-2-one
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Structure: Methyl substitution at C5 instead of benzyl.
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Solubility: Higher lipophilicity due to the CF₃ group.
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